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Compound of Interest

Compound Name: Ianthelliformisamine A TFA

CAS No.: 1643593-28-5

Cat. No.: B608035 Get Quote

Executive Summary: The Case for Marine Alkaloids
In the post-antibiotic era, multidrug-resistant (MDR) Gram-negative pathogens—specifically

Pseudomonas aeruginosa—present a critical failure point for conventional pharmacotherapy.

Ianthelliformisamines (A–C), isolated from the marine sponge Suberea ianthelliformis,

represent a distinct class of bromotyrosine alkaloids that function not merely as direct biocides,

but as membrane-active potentiators and biofilm inhibitors.

This guide provides a structural dissection of the Ianthelliformisamine scaffold, comparing its

efficacy against synthetic analogs and standard-of-care antibiotics. It is designed to assist

medicinal chemists in optimizing lead compounds for adjuvant therapy.

The Pharmacophore: Structural Logic
The Ianthelliformisamine scaffold is a tripartite system. Efficacy is dictated by the precise

interplay between the lipophilic "warhead" and the cationic "tail."

Structural SAR Map
The following diagram illustrates the critical regions of the molecule and the impact of

modifications based on recent isolation and synthesis data (Xu et al., Allen et al.).
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Figure 1: Pharmacophore Dissection of Ianthelliformisamine C
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Comparative Performance Analysis
Direct Antibacterial Activity (MIC)
Ianthelliformisamines are generally moderate antibiotics on their own but excel as potentiators.

The table below compares Ianthelliformisamine C (Ian-C) against standard antibiotics and

synthetic quaternary ammonium compound (QAC) analogs.

Table 1: Comparative MIC Values against P. aeruginosa (PAO1)
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Compound Class MIC (µM) Mechanism Note

Ianthelliformisamine C Natural Product 17.5

Membrane

depolarization; Biofilm

inhibition.

Ian-C Tetramethyl

QAC
Synthetic Analog ~15.0

Methylated analog;

retains membrane

activity but higher

toxicity risk.

Ian-C Short-Chain

Analog
Synthetic Analog >100

Loss of activity due to

reduced polyamine

length.

Ciprofloxacin Fluoroquinolone 0.5 - 1.0
DNA Gyrase inhibitor

(Standard of Care).

Polymyxin B Lipopeptide 0.5 - 2.0
Membrane disruptor

(Last-resort control).

Critical Insight: While Ian-C has a higher MIC than Ciprofloxacin, its value lies in its Selectivity

Index and ability to disrupt biofilms where Ciprofloxacin fails.

Antibiotic Potentiation (Synergy)
The true value of this scaffold is restoring the efficacy of legacy antibiotics against resistant

strains.

Table 2: Synergy Ratios (Fractional Inhibitory Concentration)
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Combination Target Pathogen
Fold-Reduction in
Antibiotic MIC

Outcome

Ian-A + Ciprofloxacin P. aeruginosa 4x - 8x

Synergistic. Allows

Cipro entry via

membrane

perturbation.

Ian-C + Doxycycline P. aeruginosa 16x - 32x

Highly Synergistic.

Doxycycline is

normally inactive

against PAO1.

Ian-C + Erythromycin E. coli 8x Synergistic.

Mechanistic Insights
Recent studies (Allen et al., 2023) have revised the understanding of the mechanism. Originally

thought to be efflux pump inhibitors, evidence now points to membrane depolarization and

permeabilization, similar to cationic antimicrobial peptides (AMPs).

Mechanism of Action Pathway
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Figure 2: Mechanism of Action - Membrane Permeabilization
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Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based

on the isolation and synthesis literature (Xu et al., 2012; Allen et al., 2023).

Protocol A: Chemical Synthesis of Ianthelliformisamine
Scaffold
Objective: Synthesize the core amide linkage without racemization.

Starting Materials: 3,5-dibromo-4-methoxycinnamic acid (Head) and the corresponding

polyamine (Tail).
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Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and

HOBt (1.2 equiv). Stir at 0°C for 30 mins.

Coupling: Add the polyamine (1.1 equiv) and DIPEA (3.0 equiv). Allow to warm to Room

Temperature (RT) and stir for 16 hours.

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO3,

and brine.

Purification: Flash column chromatography (DCM/MeOH/NH4OH gradient).

Validation: 1H NMR must show distinct doublet for the amide proton (~8.0-8.5 ppm) and

retention of bromine signals.

Protocol B: Biofilm Inhibition Assay
Objective: Quantify anti-biofilm activity independent of bacterial killing (planktonic growth).

Culture Prep: Grow P. aeruginosa (PAO1) overnight in LB broth; dilute to OD600 = 0.05.

Incubation: Add 100 µL bacterial suspension to 96-well PVC microtiter plates. Add test

compound (Ian-C) at varying concentrations (0.5x to 4x MIC). Incubate 24h at 37°C (static).

Staining:

Discard planktonic media gently.

Wash wells 3x with sterile water (removes non-adherent cells).

Stain with 0.1% Crystal Violet (125 µL) for 15 mins.

Quantification:

Wash 3x with water. Air dry.

Solubilize dye with 30% Acetic Acid (150 µL).

Measure absorbance at 550 nm.
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Control: 100% inhibition defined by sterile media control; 0% inhibition defined by untreated

bacteria.

Conclusion & Future Outlook
The SAR studies of Ianthelliformisamines confirm that the polyamine tail length and the

brominated aromatic head are non-negotiable for activity against Gram-negative pathogens.

While total synthesis is viable, the most promising therapeutic application lies not as a

standalone antibiotic, but as an adjuvant that destabilizes the outer membrane of MDR strains,

allowing conventional antibiotics to bypass exclusion mechanisms.

Recommendation for Development: Future analogs should focus on metabolic stability of the

amide linker (e.g., N-methylation) while preserving the cationic charge distribution of the tail to

maintain membrane affinity without inducing hemolytic toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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